REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=C2[C:5]([CH:6]=[CH:7]N2)=[CH:4][CH:3]=1.[CH3:11][N+:12]([CH3:15])=CCl.[Cl-].[OH2:17].[OH-].[Na+]>CN(C=O)C>[Br:1][C:2]1[CH:10]=[C:15]2[C:5]([C:6]([CH:7]=[O:17])=[CH:11][NH:12]2)=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
3.929 g
|
Type
|
reactant
|
Smiles
|
C[N+](=CCl)C.[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 45 minutes
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at rt until a precipitate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=CNC2=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |